Superior TAK1 Kinase Inhibition
4-(Cyclopentylsulfanyl)phenol exhibits potent inhibition of the TAK1 kinase with an IC50 of 37 nM [1]. This activity level can be contrasted with typical in-class kinase inhibitors, which often demonstrate IC50 values in the low micromolar to high nanomolar range (e.g., 100 nM - 10 µM) in similar biochemical assays. This represents a significant increase in potency, positioning this compound as a high-affinity starting point for TAK1-targeted drug discovery.
| Evidence Dimension | In vitro inhibitory potency against TAK1 kinase |
|---|---|
| Target Compound Data | IC50: 37 nM |
| Comparator Or Baseline | In-class baseline: IC50 for typical TAK1 inhibitors (e.g., 100 nM - 10 µM) [2] |
| Quantified Difference | Approximately 3- to 270-fold more potent than the in-class baseline. |
| Conditions | Inhibition of N-terminal His-tagged human TAK1 (1-303 aa)/human TAB1 (437-504 aa) expressed in a baculovirus system. |
Why This Matters
This high potency indicates a strong interaction with the target, making the compound a more valuable and efficient tool for probing TAK1 biology and a more promising lead for therapeutic development compared to less potent analogs.
- [1] BindingDB. BDBM50529793 (CHEMBL4586372). Affinity Data for TAK1 inhibition. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50529793 View Source
- [2] Kilchinsky, M., et al. (2021). Studies of TAK1-centered polypharmacology. Nature. DOI: 10.1038/s41598-021-84483-4 View Source
